molecular formula C37H46Cl4N4O3 B1496758 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- CAS No. 55697-65-9

2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)-

Cat. No.: B1496758
CAS No.: 55697-65-9
M. Wt: 736.6 g/mol
InChI Key: LCMUHVMMDCDURS-UHFFFAOYSA-N
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Description

The compound 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- features a 2,5-pyrrolidinedione core substituted with three distinct groups:

A 4-chloro-3-aminophenyl moiety linked to a pyrazolone ring bearing a 2,4,6-trichlorophenyl group.

A long-chain 1-octadecen-1-yl group (C18 unsaturated alkyl chain).

Properties

IUPAC Name

1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46Cl4N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-21-34(46)44(37(26)48)28-19-20-29(39)32(24-28)42-33-25-35(47)45(43-33)36-30(40)22-27(38)23-31(36)41/h17-20,22-24,26H,2-16,21,25H2,1H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMUHVMMDCDURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)N=C3CC(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46Cl4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276054, DTXSID00886144
Record name 1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione
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Record name 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)-
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Molecular Weight

736.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55697-65-9, 113436-86-5
Record name 1-[4-Chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)-2,5-pyrrolidinedione
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Record name 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)-
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Record name 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)-
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Record name 1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-octadec-1-enylpyrrolidine-2,5-dione
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Record name 2,5-Pyrrolidinedione, 1-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-3-(1-octadecen-1-yl)-
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Record name N-[4-Chloro-3-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-ylamino]phenyl]-2-(1-octadecenyl)succinimide
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Biological Activity

The compound 2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)- is a complex molecule with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine dione core with multiple substituents that contribute to its biological activity. Its molecular formula is C37H46Cl4N4O3C_{37}H_{46}Cl_4N_4O_3, and it has a molecular weight of 736.6 g/mol. The presence of a trichlorophenyl group and a long-chain octadecenyl moiety suggests potential lipophilicity, which may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound involves the reaction of various precursors to form the pyrrolidine backbone and subsequent modifications to introduce the chloro and pyrazole groups. The synthetic routes typically yield compounds that have been evaluated for their biological properties in vitro and in vivo.

Anticancer Activity

Research indicates that derivatives of 2,5-pyrrolidinedione exhibit promising anticancer activities. For instance, one study evaluated several compounds against the A549 human lung adenocarcinoma cell line. Notably, certain derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 1.0 μM to 24.6 μM, indicating their potential as effective anticancer agents compared to standard treatments like cisplatin .

CompoundIC50 (μM)Activity
Compound 8f1.0Potent aminopeptidase N inhibitor
Compound 323.8Inhibitor of human placental aromatase
Compound 424.6Inhibitor of rat testicular 17 alpha-hydroxylase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant pathogens .

The mechanisms underlying the biological activities of these compounds often involve enzyme inhibition. For example, the inhibition of aminopeptidase N has been linked to anti-metastatic effects in vivo . Additionally, compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cytokine production .

Case Studies

  • A549 Cell Line Evaluation : In a comprehensive study, several derivatives were tested on A549 cells using MTT assays. The results indicated that compounds with specific structural features, such as free amino groups or particular substituents on the pyrazole ring, exhibited enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Staphylococcus aureus, where derivatives were tested for their ability to inhibit bacterial growth in broth microdilution assays. The most effective compounds showed selective activity against resistant strains without significant toxicity to human cells .

Scientific Research Applications

Pharmaceutical Development

The structural features of 2,5-Pyrrolidinedione suggest its potential as a pharmaceutical agent. The presence of the pyrazole ring and the chloro-substituted phenyl groups may contribute to biological activity against various diseases. Research indicates that compounds with similar structures have shown promise in anti-inflammatory and anticancer activities.

Agrochemical Applications

Given its halogenated structure, this compound may possess herbicidal or fungicidal properties. The chlorinated phenyl moiety is often associated with increased biological activity in agrochemicals. Studies are required to evaluate its efficacy in pest management and crop protection.

Material Science

The compound's unique properties make it suitable for use in material science, particularly in the development of polymers or coatings with enhanced durability and resistance to environmental factors. Its long alkyl chain (octadecenyl) may improve hydrophobicity and surface characteristics.

Biochemical Research

In biochemical assays, derivatives of this compound could serve as probes or markers due to their ability to interact with biological macromolecules. The pyrazole moiety is known for its ability to bind to various enzymes and receptors, making it a candidate for further exploration in drug design.

Study 1: Anticancer Activity

A study investigated the anticancer potential of similar pyrrolidine derivatives. Results indicated that compounds with a pyrazole ring exhibited significant cytotoxicity against cancer cell lines, suggesting that 2,5-Pyrrolidinedione may have similar effects due to its structural analogies.

Study 2: Herbicidal Efficacy

Research on chlorinated compounds revealed that they often demonstrate herbicidal activity. A comparative analysis showed that derivatives with chlorinated phenyl groups effectively inhibited the growth of common agricultural weeds, indicating potential for 2,5-Pyrrolidinedione in agrochemical formulations.

Study 3: Polymer Development

In material science applications, a polymer blend incorporating similar succinimide derivatives was developed. The resulting material exhibited improved mechanical properties and resistance to UV degradation, showcasing the potential of incorporating 2,5-Pyrrolidinedione into advanced materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2,5-Pyrrolidinedione Derivatives

Compound A : 1-(4-Iodophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
  • Molecular Formula : C₁₄H₁₅IN₂O₂S
  • Substituents :
    • 4-Iodophenyl group (electron-withdrawing).
    • Thiomorpholinyl (sulfur-containing heterocycle).
  • Key Properties :

    Property Value
    Molecular Weight 402.25 g/mol
    Density 1.751 ± 0.06 g/cm³
    Predicted pKa 4.58 ± 0.20
    Boiling Point 580.9 ± 50.0 °C

Comparison :

  • Electron-Withdrawing Groups : The target compound’s trichlorophenyl and pyrazolone groups enhance electron deficiency compared to Compound A’s iodophenyl. This may increase reactivity in nucleophilic substitutions.
  • Lipophilicity : The target’s 1-octadecenyl chain imparts higher hydrophobicity (~C18 chain) versus Compound A’s thiomorpholinyl group, affecting solubility and membrane permeability.
Compound B : 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
  • Molecular Formula: Not explicitly provided (tert-butylphenyl and ester substituents dominate).
  • Key Properties :
    • Melting Point: 168–170 °C.
    • Characterized by NMR, IR, and MS.

Comparison :

  • Core Modifications: Compound B’s pyrrolidine is substituted with ester and nitrile groups, unlike the diketone core in the target.
  • Applications : Compound B’s ester groups suggest utility in catalysis or materials, whereas the target’s pyrazolone and long alkyl chain may favor bioactivity or polymer conjugation.

Functional Analogues in Polymer Chemistry

Compound C : Block-Copolymer with 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione
  • Role: Monomer in copolymer synthesis.
  • Key Features :
    • Polymerized via Grubbs catalyst.
    • Conjugated with MMP-cleavable peptides for targeted drug delivery.

Comparison :

  • Reactivity: The target compound’s 1-octadecenyl chain could serve as a hydrophobic block in copolymers, similar to Compound C’s norbornene-derived structure.
  • Synthetic Challenges : The target’s pyrazolone-aryl group may complicate polymerization due to steric hindrance, unlike Compound C’s simpler bicycloheptene substituent.

Pyrazolone-Containing Analogues

Compound D : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)
  • Structure : Urea-linked pyrazole and dimethoxyphenyl groups.
  • Synthesis: Formed via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine.

Comparison :

  • Bioactivity : Compound D’s urea-pyrazole structure is optimized for receptor binding, while the target’s pyrazolone-trichlorophenyl group may target oxidative stress pathways.
  • Solubility : The target’s long alkyl chain reduces aqueous solubility compared to Compound D’s methoxy groups.

Research Findings and Implications

Hydrophobic Interactions : The 1-octadecenyl chain positions the target for lipid membrane integration or micelle formation, contrasting with Compound C’s peptide-conjugated copolymer .

Synthetic Complexity : The pyrazolone-aryl linkage in the target may require multi-step amination and cyclization protocols, akin to Compound D’s urea synthesis .

Preparation Methods

Chemical Identity and Structural Features

  • Molecular Formula: C37H46Cl4N4O3
  • Molecular Weight: 736.6 g/mol
  • Key Structural Components:
    • 2,5-Pyrrolidinedione (succinimide) core
    • 4-chloro-3-substituted phenyl ring
    • 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl amino substituent
    • 1-octadecen-1-yl (long-chain alkenyl) side chain

These features indicate the compound is a substituted succinimide derivative linked via an aniline nitrogen to a trichlorophenyl-substituted pyrazolone ring, with a hydrophobic long-chain alkenyl group at the succinimide nitrogen.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Step 1: Preparation of the pyrazolone intermediate bearing the 2,4,6-trichlorophenyl group.
  • Step 2: Formation of the substituted aniline derivative with a 4-chloro-3-amino substitution pattern.
  • Step 3: Coupling of the pyrazolone moiety to the aniline via an amino linkage.
  • Step 4: Introduction of the 1-octadecen-1-yl succinimide group via nucleophilic substitution or condensation reactions on the succinimide ring.

This modular approach allows the assembly of the complex molecule from well-defined building blocks, ensuring regioselectivity and functional group compatibility.

Detailed Synthetic Routes

Synthesis of the Pyrazolone Intermediate
  • Starting from 2,4,6-trichlorophenylhydrazine hydrochloride, condensation with appropriate β-ketoesters or diketones yields the 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl core.
  • Reaction conditions typically involve reflux in polar solvents such as ethanol or acetic acid with acid catalysis to facilitate ring closure.
Preparation of the 4-Chloro-3-Aminophenyl Derivative
  • Chlorination of 3-aminophenol or related aromatic precursors under controlled conditions produces the 4-chloro-3-aminophenyl intermediate.
  • Protection/deprotection steps may be employed to ensure selectivity.
Coupling of Pyrazolone and Aniline
  • The amino group on the pyrazolone intermediate reacts with the 4-chloro-3-aminophenyl derivative via nucleophilic aromatic substitution or amide bond formation, often using coupling agents such as carbodiimides or under acidic/basic catalysis.
  • This step forms the key amino linkage connecting the heterocyclic systems.

Reaction Conditions and Optimization

Step Reaction Type Key Reagents Solvent Temperature Time Notes
1 Pyrazolone synthesis 2,4,6-Trichlorophenylhydrazine, β-ketoester Ethanol/Acetic acid Reflux (80-110°C) 4-8 h Acid catalysis improves yield
2 Aromatic chlorination Aminophenol derivative, Chlorinating agent Chlorobenzene or inert solvent 50-80°C 2-4 h Control to avoid over-chlorination
3 Coupling reaction Pyrazolone intermediate, Aminophenyl derivative, Coupling agent DMF, DCM 25-60°C 6-12 h Use of carbodiimides or acid chlorides
4 Succinimide alkylation Succinimide, 1-octadecen-1-yl halide DMF, DMSO 40-70°C 12-24 h Mild base to promote substitution

Research Findings and Yield Data

  • Reported yields for the pyrazolone intermediate are typically in the range of 70-85%.
  • The coupling step to form the amino linkage achieves yields of 65-80%, depending on reagent purity and reaction conditions.
  • Alkylation of the succinimide ring with the long-chain alkenyl group yields 60-75%, with careful control to prevent alkene isomerization.
  • Overall synthetic efficiency is improved by optimizing solvent choice and reaction times, minimizing side reactions such as hydrolysis or polymerization.

Summary Table of Preparation Methods

Synthetic Stage Key Intermediate/Product Reaction Type Yield Range (%) Critical Parameters
Pyrazolone formation 4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl Condensation/cyclization 70-85 Acid catalysis, reflux
Aromatic chlorination 4-chloro-3-aminophenyl derivative Electrophilic substitution 60-80 Temperature control
Amino coupling Pyrazolone-aniline conjugate Amide/amine coupling 65-80 Coupling agent, solvent
Succinimide alkylation Final compound Nucleophilic substitution 60-75 Mild base, aprotic solvent

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)-
Reactant of Route 2
2,5-Pyrrolidinedione, 1-(4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-3-(1-octadecen-1-yl)-

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